Cryptoxanthin, (+/-)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31272-51-2 |
|---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
DMASLKHVQRHNES-QQGJMDNJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
Biosynthesis and Accumulation Mechanisms
Plant Biosynthesis Pathways of Cryptoxanthin
In plants, carotenoids are synthesized and stored in plastids. plos.org The biosynthesis of cryptoxanthin is an integral part of the broader carotenoid pathway, which is responsible for producing a wide array of pigments that contribute to the colors of fruits and flowers and play essential roles in photosynthesis. pakbs.orgnsfc.gov.cn
Precursor Pathways and Enzymatic Conversion from Lycopene (B16060)
The journey to cryptoxanthin begins with the central carotenoid precursor, lycopene. The formation of lycopene itself starts from the condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP) by the enzyme Phytoene (B131915) Synthase (PSY) , which is the first committed step in the carotenoid pathway. aocs.org A series of desaturation and isomerization reactions then convert phytoene into the red-colored lycopene. pakbs.org
The critical branching point from lycopene towards cryptoxanthin involves cyclization. The enzyme Lycopene β-Cyclase (LCYb) catalyzes the formation of two β-ionone rings at both ends of the linear lycopene molecule, producing β-carotene. plos.orgoup.comnih.gov This conversion is a pivotal step, as β-carotene is the direct substrate for the synthesis of β-cryptoxanthin and other β,β-xanthophylls. pakbs.orgnih.gov The activity of LCYb is therefore fundamental in directing the metabolic flux towards β-carotene and its derivatives. pakbs.org
Hydroxylation of β-Carotene to Cryptoxanthin and Zeaxanthin (B1683548)
Cryptoxanthin is formed through the hydroxylation of β-carotene. drugbank.com This reaction is catalyzed by the enzyme β-carotene hydroxylase (BCH or HYb) , which belongs to the non-heme di-iron class of enzymes. oup.comnih.gov The process is a two-step reaction:
BCH first hydroxylates one of the two β-ionone rings of β-carotene, resulting in the formation of β-cryptoxanthin. aocs.orgnih.gov
The same enzyme can then hydroxylate the second β-ionone ring of β-cryptoxanthin to produce zeaxanthin. aocs.orgnih.govgoogle.com
Because of this sequential action, β-cryptoxanthin is an intermediate product. aocs.orggoogle.com Its accumulation in significant amounts is therefore uncommon in many organisms, as it is often readily converted to zeaxanthin. google.com High levels of cryptoxanthin are typically found in specific fruits where the biosynthetic pathway is regulated in a way that favors its accumulation over further conversion. nih.govatamanchemicals.com
Characterization and Functional Analysis of Key Biosynthetic Enzymes
The concentration of cryptoxanthin in plant tissues is tightly controlled by the expression and activity of several key enzymes in the carotenoid pathway.
| Enzyme | Abbreviation | Function in Relation to Cryptoxanthin Biosynthesis |
| β-ring hydroxylase | HYb / BCH | Catalyzes the hydroxylation of β-carotene to form β-cryptoxanthin, and the subsequent hydroxylation of β-cryptoxanthin to form zeaxanthin. nih.gov Its activity is a direct control point for cryptoxanthin levels. |
| Zeaxanthin Epoxidase | ZEP | Acts downstream of cryptoxanthin formation, converting zeaxanthin into antheraxanthin (B39726) and subsequently violaxanthin. frontiersin.orguniprot.org Reduced ZEP expression can lead to the accumulation of its precursors, including zeaxanthin and β-cryptoxanthin. nih.govscience.gov |
| Phytoene Synthase | PSY | Catalyzes the first committed step of the overall carotenoid pathway. aocs.org Its expression level influences the total pool of carotenoids available for conversion into downstream products like cryptoxanthin. jst.go.jpishs.org |
| Lycopene β-Cyclase | LCYb | Converts lycopene into β-carotene, the direct precursor for cryptoxanthin. oup.comnih.gov Its efficiency is crucial for determining the flux into the β,β-xanthophyll branch of the pathway. d-nb.info |
| Citrus Cytochrome P450 | CitCYP97B | A novel monooxygenase identified in Citrus that specifically hydroxylates the β-ring of β-cryptoxanthin. nih.gov It acts as a negative regulator of β-cryptoxanthin content by converting it further down the pathway. nih.gov |
Genetic Basis and Molecular Regulation of Cryptoxanthin Accumulation in Plant Species
The accumulation of β-cryptoxanthin varies significantly among different plant species and even cultivars, largely due to differences in the expression of carotenoid biosynthetic genes.
Citrus spp.: Citrus fruits are a major dietary source of β-cryptoxanthin. atamanchemicals.com Its accumulation is determined by a delicate balance of gene expression. In Satsuma mandarins, which accumulate high levels of β-cryptoxanthin, there is higher expression of upstream genes like PSY, PDS, ZDS, and LCYb, and lower expression of downstream genes like HYb and ZEP compared to Valencia oranges, which accumulate violaxanthin. jst.go.jpishs.org More recently, a specific gene, CitCYP97B, was identified as a key factor. This gene encodes a cytochrome P450 enzyme that hydroxylates β-cryptoxanthin, and its lower expression in some citrus varieties is directly linked to higher β-cryptoxanthin accumulation. nih.gov
Rubus palmatus (Wild Raspberry): This wild raspberry species is notable for accumulating β-cryptoxanthin in its fruit, a trait not seen in cultivated raspberries. nih.govresearchgate.net Studies have shown that in R. palmatus, the expression of the RubZEP gene (Zeaxanthin Epoxidase) stops as the fruit matures. nih.govscience.gov This cessation of downstream enzyme activity is believed to cause the accumulation of the intermediate compound, β-cryptoxanthin. nih.govresearchgate.net
Capsicum spp. (Chili Peppers): In chili peppers, β-cryptoxanthin is one of the main carotenoids responsible for the yellow-orange colors of the fruit. nih.govmdpi.com The carotenoid pathway in Capsicum is extended, with xanthophylls like β-cryptoxanthin and zeaxanthin serving as precursors for the unique red pigments capsanthin (B1668288) and capsorubin, a reaction catalyzed by the enzyme capsanthin-capsorubin synthase (CCS). nih.govoup.com The final carotenoid profile is determined by the interplay and expression levels of the genes encoding these enzymes. nih.gov
Environmental and Genotypic Factors Influencing Biosynthesis and Accumulation
Both the genetic makeup of a plant and its growing environment significantly influence the final concentration of cryptoxanthin.
Genotypic Factors: As highlighted above, the specific variety of a plant is a primary determinant of its carotenoid profile. The difference in β-cryptoxanthin content between Satsuma mandarins and Valencia oranges, or between wild and cultivated raspberries, is a direct result of their different genetic regulation of the biosynthetic pathway. nih.govishs.org
Environmental Factors:
Temperature: Low temperatures have been reported to be optimal for β-cryptoxanthin synthesis in citrus fruits. jst.go.jp Comparative studies have shown that citrus grown in Mediterranean climates tends to have higher β-cryptoxanthin content than that grown in tropical or semi-tropical regions. researchgate.net
Light: Light is a key regulator of carotenoid biosynthesis. jst.go.jp In citrus juice sacs cultured in vitro, blue light-emitting diode (LED) light was shown to induce β-cryptoxanthin accumulation. jst.go.jp
Other Factors: The accumulation of β-cryptoxanthin in citrus can also be influenced by sucrose (B13894) and mannitol (B672) (which induce accumulation) and plant hormones like abscisic acid and gibberellin (which suppress it). jst.go.jpishs.org
Engineered Microbial Biosynthesis of Cryptoxanthin
Due to the relatively low concentrations of β-cryptoxanthin in natural sources, there is significant interest in producing it through microbial fermentation. google.comnih.gov This involves genetically engineering non-carotenogenic microorganisms like Escherichia coli and the yeast Yarrowia lipolytica to produce the compound. google.comnih.gov
The primary challenge is that most β-carotene hydroxylase (CrtZ) enzymes efficiently convert β-carotene all the way to zeaxanthin, causing little or no cryptoxanthin to accumulate. google.comgoogle.com Researchers have developed several strategies to overcome this:
Enzyme Selection: A key breakthrough was the discovery that the β-carotene hydroxylase gene from the plant Arabidopsis thaliana, when expressed in a β-carotene-producing E. coli, resulted in the surprising accumulation of β-cryptoxanthin as the dominant product. google.com Similarly, screening of 22 different β-carotene hydroxylases identified an enzyme from the bacterium Chondromyces crocatus (CcBCH) that produces only β-cryptoxanthin, achieving a titer of 24 mg/L in Y. lipolytica. nih.gov
Pathway Engineering: One patented method describes an alternative engineered pathway that uses a lycopene β-monocyclase to convert lycopene to γ-carotene. google.com A hydroxylase then acts on the single β-ring of γ-carotene, and a final inducible cyclase converts this intermediate into β-cryptoxanthin, which is the final product and not further metabolized. google.com
Optimization: Production can be significantly enhanced by optimizing the host system. A 400-fold improvement in β-cryptoxanthin production in E. coli was achieved by engineering the N-terminal of the hydroxylase enzyme, identifying optimal redox partner proteins, and fine-tuning culture and induction conditions. acs.org
These metabolic engineering efforts provide a promising alternative to extraction from natural sources for the commercial production of β-cryptoxanthin. google.comnih.gov
Design and Implementation of Heterologous Metabolic Pathways in Non-Carotenogenic Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
The industrial production of (+/-)-cryptoxanthin is challenged by its low abundance in natural sources. Consequently, metabolic engineering of non-carotenogenic microorganisms like Escherichia coli and Saccharomyces cerevisiae has emerged as a promising alternative for sustainable and high-yield production. google.com These microorganisms serve as robust chassis for introducing and optimizing heterologous biosynthetic pathways.
The synthesis of cryptoxanthin in these hosts begins with the native isoprenoid precursor, farnesyl pyrophosphate (FPP). google.com The core strategy involves the introduction of a series of carotenogenic genes (crt genes) to extend the native terpenoid pathway. google.com The initial steps are engineered to produce β-carotene, the direct precursor to cryptoxanthin. This is achieved by expressing a set of key enzymes that convert FPP to β-carotene. google.comasm.org
Once a β-carotene-producing microbial platform is established, the crucial step is the mono-hydroxylation of β-carotene to form cryptoxanthin. nih.gov This reaction is catalyzed by a β-carotene hydroxylase (CrtZ). google.com However, a significant challenge in producing cryptoxanthin is that most conventional β-carotene hydroxylases tend to perform di-hydroxylation, converting β-carotene first to cryptoxanthin and then rapidly to zeaxanthin, resulting in little to no accumulation of the desired intermediate. google.comnih.gov
To overcome this, research has focused on identifying and utilizing specific β-carotene hydroxylases that favor the production and accumulation of cryptoxanthin. A notable breakthrough was the discovery that the full-length β-carotene hydroxylase gene (crtZ) from Arabidopsis thaliana when expressed in a β-carotene-producing E. coli or S. cerevisiae, leads to the significant accumulation of β-cryptoxanthin, with minimal conversion to zeaxanthin. google.com This surprising finding demonstrated that specific CrtZ enzymes could be employed to halt the hydroxylation process at the cryptoxanthin stage. google.com
Another advanced approach involves the use of cytochrome P450 monooxygenases. nih.gov For instance, the cytochrome P450 CYP97H1 has been identified as a β-carotene monohydroxylase. nih.govacs.org Optimizing the in vivo activity of CYP97H1 in E. coli through strategies like N-terminal engineering, identifying suitable redox partners, and optimizing culture conditions has significantly improved cryptoxanthin production. nih.govresearchgate.net
Farnesyl Pyrophosphate (FPP) → Geranylgeranyl Pyrophosphate (GGPP) → Phytoene → Lycopene → β-Carotene → β-Cryptoxanthin
This engineered pathway provides a controllable and scalable platform for producing (+/-)-cryptoxanthin in microbial cell factories.
Role of Specific Genes (e.g., CrtE, CrtB, CrtI, CrtZ) in Recombinant Production
The successful recombinant production of (+/-)-cryptoxanthin relies on the coordinated expression and function of several specific genes, each encoding an enzyme responsible for a distinct step in the biosynthetic pathway. plos.org
CrtE (Geranylgeranyl Pyrophosphate Synthase): This enzyme catalyzes the first committed step in the carotenoid pathway, converting the central metabolite FPP into geranylgeranyl pyrophosphate (GGPP). plos.orgscispace.com The overexpression of the crtE gene is often a key strategy to increase the metabolic flux towards carotenoid synthesis by boosting the supply of the precursor GGPP. tandfonline.com
CrtB (Phytoene Synthase): CrtB catalyzes the head-to-head condensation of two molecules of GGPP to form phytoene, the first C40 carotenoid in the pathway. plos.orgscispace.com This is a critical step that directs the metabolic flow specifically into carotenoid biosynthesis.
CrtI (Phytoene Desaturase): This enzyme introduces a series of four double bonds into the phytoene molecule to produce the red-colored carotenoid, lycopene. google.complos.org The activity of CrtI is essential for creating the conjugated double bond system that is characteristic of most colored carotenoids.
CrtY (Lycopene β-Cyclase): CrtY is responsible for the cyclization of the linear lycopene molecule at both ends to form the bicyclic β-carotene. google.complos.org The efficiency of this step is crucial as it produces the direct substrate for cryptoxanthin synthesis.
CrtZ (β-Carotene Hydroxylase): This is arguably the most critical enzyme for cryptoxanthin-specific production. CrtZ introduces a hydroxyl group onto the β-ionone ring of β-carotene. google.com As mentioned, the choice of the crtZ gene is paramount. While many CrtZ enzymes will proceed to hydroxylate the second ring to produce zeaxanthin, specific variants, like the one from Arabidopsis thaliana, have been shown to preferentially accumulate β-cryptoxanthin. google.com The CrtZ from Pantoea ananatis is also frequently used in engineered pathways for producing hydroxylated carotenoids. encyclopedia.puboup.com Research has also explored balancing the expression levels of crtY and crtZ to optimize the conversion of lycopene to zeaxanthin, a pathway in which cryptoxanthin is an intermediate. oup.com
Table 1: Key Genes and Their Functions in Heterologous Cryptoxanthin Biosynthesis
| Gene | Enzyme Name | Function |
|---|---|---|
| CrtE | Geranylgeranyl Pyrophosphate Synthase | Converts FPP to GGPP |
| CrtB | Phytoene Synthase | Condenses two GGPP molecules to form phytoene |
| CrtI | Phytoene Desaturase | Converts phytoene to lycopene |
| CrtY | Lycopene β-Cyclase | Cyclizes lycopene to form β-carotene |
| CrtZ | β-Carotene Hydroxylase | Hydroxylates β-carotene to form β-cryptoxanthin |
Table 2: Examples of Recombinant Cryptoxanthin Production Strategies
| Host Organism | Key Genes/Enzymes Utilized | Noteworthy Finding | Reference |
|---|---|---|---|
| Escherichia coli | crtE, crtB, crtI, crtY (from Pantoea agglomerans), crtZ (from Arabidopsis thaliana) | Expression of full-length A. thaliana CrtZ resulted in accumulation of β-cryptoxanthin. | google.com |
| Saccharomyces cerevisiae | crtE, crtB, crtI, crtY (from various sources), crtZ (from Arabidopsis thaliana) | Successful production of β-cryptoxanthin by engineering the carotenoid pathway with A. thaliana CrtZ. | google.com |
| Escherichia coli | CYP97H1 (a P450 β-carotene monohydroxylase) | Optimization of CYP97H1 activity led to a 400-fold increase in production, reaching 2.7 mg/L of β-cryptoxanthin. | nih.govresearchgate.net |
Metabolism and Biotransformation in Non Human Biological Systems
Absorption Mechanisms of Cryptoxanthin in Animal Models
The intestinal absorption of cryptoxanthin is a complex process involving multiple mechanisms, influenced by its concentration and the surrounding food matrix. For effective absorption, cryptoxanthin must first be released from the food matrix, emulsified into lipid droplets, and then taken up by the intestinal lining cells nih.gov.
Facilitative Transport Mediated by Scavenger Receptor Class B Type 1 (SR-B1) and Cluster Determinant 36
At physiological concentrations, the primary mechanism for cryptoxanthin absorption is facilitative transport, which is mediated by specific protein transporters located on the surface of intestinal cells nih.gov. Key among these are the Scavenger Receptor Class B Type 1 (SR-B1) and Cluster Determinant 36 (CD36) nih.gov. SR-B1 is a multifunctional receptor that plays a significant role in the uptake of various lipids, including cholesterol and carotenoids nih.govnih.govresearchgate.net. Research suggests that SR-B1 exhibits a preferential absorption of xanthophylls, such as cryptoxanthin, over carotenes like α-carotene and β-carotene nih.gov. This preferential uptake contributes to the higher bioavailability of cryptoxanthin nih.gov. CD36 is another scavenger receptor involved in the transport of fatty acids and other lipids, and it also facilitates the intestinal absorption of cryptoxanthin nih.gov.
Passive Diffusion at Higher Concentrations
When cryptoxanthin is present at high, pharmacological doses, the facilitative transport mechanism becomes saturated. Under these conditions, passive diffusion becomes a supplementary route for its absorption nih.gov. This non-saturable process allows cryptoxanthin to move across the intestinal cell membrane down its concentration gradient.
Comparative Analysis of Bioavailability Relative to Other Carotenoids (e.g., α-carotene, β-carotene)
Numerous studies in animal models and in vitro systems have indicated that cryptoxanthin generally has a higher bioavailability compared to other common carotenoids like α-carotene and β-carotene nih.govnih.govtandfonline.comoup.comsemanticscholar.orgresearchgate.netnih.gov. Several factors contribute to this enhanced bioavailability. As a xanthophyll, cryptoxanthin is more hydrophilic than carotenes, which affects its positioning within mixed micelles in the gut. Its more peripheral location in the micelle makes it more readily available for absorption nih.gov.
In a study comparing the bioavailability of intact β-cryptoxanthin and β-carotene in rats fed a supplemented diet, β-cryptoxanthin was found at higher concentrations in the majority of tissues, suggesting its bioavailability was higher than that of β-carotene nih.govtandfonline.comtandfonline.com. Another factor is the preferential uptake by the SR-B1 receptor, as mentioned earlier nih.gov.
Comparative Bioavailability of Cryptoxanthin
| Carotenoid | Relative Bioavailability | Key Factors | Supporting Evidence |
|---|---|---|---|
| Cryptoxanthin, (+/-)- | High | Preferential uptake by SR-B1; Higher hydrophilicity | Higher tissue concentrations in rats compared to β-carotene nih.govtandfonline.comtandfonline.com |
| α-Carotene | Lower than Cryptoxanthin | Less preferential uptake by SR-B1 | General findings from comparative carotenoid studies nih.gov |
| β-Carotene | Lower than Cryptoxanthin | Less preferential uptake by SR-B1; Lower hydrophilicity | Lower tissue concentrations in rats compared to β-cryptoxanthin nih.govtandfonline.comtandfonline.com |
Influence of Food Matrix on Cryptoxanthin Bioaccessibility and Absorption
The food matrix, which is the physical and chemical environment of the nutrient within the food, significantly impacts the bioaccessibility and subsequent absorption of cryptoxanthin nih.govacs.orgnih.gov. Bioaccessibility refers to the fraction of a compound that is released from the food matrix and is available for absorption nih.gov.
Several factors related to the food matrix can influence cryptoxanthin absorption:
Release from the Matrix: For cryptoxanthin to be absorbed, it must first be liberated from the food's cellular structures. Food processing and cooking methods, such as mild heating, can disrupt cell walls and denature proteins that bind to cryptoxanthin, thereby increasing its bioaccessibility nih.gov.
Presence of Fat: The presence of dietary fat is crucial for the absorption of all carotenoids, including cryptoxanthin, as it stimulates the secretion of bile acids and the formation of mixed micelles, which are necessary for solubilizing and transporting these lipophilic compounds to the intestinal cells nih.gov.
Dietary Fiber: Certain types of dietary fiber can interfere with carotenoid absorption by trapping them and preventing their incorporation into micelles.
Studies have shown that the bioaccessibility of carotenoids can vary significantly depending on the food source. For instance, cryptoxanthin from fruits is often more bioavailable than β-carotene from vegetables nih.gov.
Tissue Distribution and Storage in Non-Human Organisms
Following absorption, cryptoxanthin is transported in the bloodstream, primarily within lipoproteins, and distributed to various tissues for storage and utilization. The Mongolian gerbil and the ferret are considered good small animal models for studying carotenoid metabolism as it relates to humans nih.gov.
Identification of Primary Storage Sites (e.g., Liver, Adipose Tissue, Blood, Adrenal Gland, Spleen, Brain)
Research in animal models has identified several key tissues where cryptoxanthin accumulates.
Liver: The liver is a primary storage site for cryptoxanthin in many animal models, including the Mongolian gerbil nih.govnih.govcambridge.orgscispace.com. In one study with gerbils, the liver accounted for a significant portion of the total detected cryptoxanthin cambridge.orgscispace.com. Studies in cynomolgus monkeys also confirm high concentrations of cryptoxanthin in the liver mdpi.com.
Adipose Tissue: Adipose tissue is another major storage depot for cryptoxanthin nih.govcambridge.orgscispace.com. In gerbils, along with the liver, it represents a principal storage organ cambridge.orgscispace.com. High concentrations have also been observed in the adipose tissue of cynomolgus monkeys mdpi.com.
Blood: Cryptoxanthin is consistently detected in the blood of various animal models following dietary intake, reflecting its transport to and from tissues nih.govnih.gov.
Adrenal Gland: High concentrations of carotenoids, including cryptoxanthin, are often found in the adrenal glands of animal models nih.gov.
Spleen: In rats, the spleen has been shown to accumulate high levels of β-cryptoxanthin tandfonline.com.
Brain: Cryptoxanthin has been detected in the brain tissue of rats nih.gov.
A study in Mongolian gerbils found that cryptoxanthin was detected in twelve out of fourteen tissues analyzed, indicating its widespread distribution throughout the body nih.govcambridge.orgcambridge.org.
Tissue Distribution of Cryptoxanthin in Animal Models
| Tissue | Animal Model | Observed Concentration/Storage Level | Reference |
|---|---|---|---|
| Liver | Mongolian Gerbil, Cynomolgus Monkey | Primary storage site | nih.govnih.govcambridge.orgscispace.commdpi.com |
| Adipose Tissue | Mongolian Gerbil, Cynomolgus Monkey | Major storage depot | nih.govcambridge.orgscispace.commdpi.com |
| Blood | Various | Present (transport) | nih.govnih.gov |
| Adrenal Gland | Mongolian Gerbil | High concentration | nih.gov |
| Spleen | Rat | High accumulation | tandfonline.com |
| Brain | Rat | Detected | nih.gov |
Saturation Kinetics of Cryptoxanthin Accumulation in Tissues
The accumulation of (+/-)-Cryptoxanthin in various tissues of non-human biological systems demonstrates characteristics of saturable kinetics, a phenomenon observed in studies utilizing animal models. This suggests that as intake of cryptoxanthin increases, its concentration in tissues does not increase proportionally beyond a certain point, indicating a limitation in tissue uptake or storage capacity.
In a study involving Mongolian gerbils (Meriones unguiculatus), evidence of saturation was observed across multiple tissues. nih.govcambridge.org Gerbils were administered varying amounts of β-cryptoxanthin, and while tissue concentrations generally increased with intake, they did not differ significantly between the groups receiving the highest doses. nih.govcambridge.org This saturation effect was noted in most tissues analyzed, with the exception of the pancreas and the intestines, where accumulation continued to increase with the highest dose, possibly reflecting their role in excretion. nih.govcambridge.org The liver, a primary storage site, showed significantly higher concentrations in groups receiving higher intakes, but the increases were not linear, pointing towards a saturation point. cambridge.orgnih.gov This pattern of tissue saturation for cryptoxanthin is comparable to that observed for β-carotene in similar animal models. nih.gov
Research in rats has also provided insights into the dose-dependent accumulation of carotenoids, which supports the concept of saturation kinetics. In studies with β-carotene, a related provitamin A carotenoid, tissue levels showed a dose-response effect, but saturation levels and the time to reach saturation varied significantly among different tissues. nih.gov For instance, plasma was observed to saturate quickly, while organs like the liver and adrenal glands had not reached saturation even after extended periods of high intake. nih.gov While this study focused on β-carotene, the physiological similarities in transport and metabolism suggest that similar principles of tissue-specific saturation kinetics apply to cryptoxanthin.
| Animal Model | Key Findings on Saturation Kinetics | Reference Tissues | Citations |
| Mongolian Gerbil | Tissue concentrations become saturable at higher dietary intakes. | Liver, Adipose Tissue, Blood | nih.govcambridge.org |
| Concentrations did not significantly differ between the highest dosage groups, except in the pancreas and intestines. | Pancreas, Intestines | nih.gov | |
| The liver, a primary storage organ, demonstrates a non-linear increase in concentration with higher intake. | Liver | cambridge.orgnih.gov | |
| Rat | Studies on the related compound β-carotene show tissue-specific saturation levels and varying times to reach saturation. | Liver, Adrenal Glands, Plasma | nih.gov |
Comparative Studies of Tissue Distribution Across Animal Models (e.g., Mongolian Gerbils, Cynomolgus Monkeys, Rats, Ferrets)
The tissue distribution of (+/-)-Cryptoxanthin has been investigated in several non-human animal models to understand its storage and potential sites of action. The Mongolian gerbil, ferret, rat, and cynomolgus monkey are notable models, each providing unique insights into carotenoid metabolism.
Rats (Rattus norvegicus): In comparative bioavailability studies, rats fed β-cryptoxanthin showed higher concentrations of the intact compound in the majority of tissues compared to those fed β-carotene. nih.govtandfonline.comtandfonline.com The spleen, in particular, accumulates a high level of β-cryptoxanthin, whereas β-carotene was not detectable in this organ in the comparative group. tandfonline.com The tissue distribution in rats is generally similar to that in gerbils, although rats may exhibit higher concentrations in the spleen and brain. nih.gov Unlike in gerbils and ferrets, β-cryptoxanthin was not detected in the ovary of rats. tandfonline.com
Cynomolgus Monkeys (Macaca fascicularis): As non-human primates, cynomolgus monkeys are a valuable model for extrapolating carotenoid data to humans. Research indicates that, similar to humans, these monkeys exhibit a preferential accumulation of β-cryptoxanthin in the blood and brain. nih.gov This finding suggests that cynomolgus monkeys can serve as a suitable model for studying the tissue accumulation and potential neurological functions of cryptoxanthin. nih.gov
Ferrets (Mustela putorius furo): Alongside the Mongolian gerbil, the ferret is regarded as a good model for human-like carotenoid metabolism. nih.gov Studies have shown that supplementation with β-cryptoxanthin leads to a significant, dose-dependent increase in its concentration in both the plasma and lung tissue. nih.gov This makes the ferret a particularly useful model for investigating the effects of cryptoxanthin on respiratory tissues. nih.gov
| Animal Model | Primary Storage Tissues | Other Notable Tissues of Accumulation | Key Comparative Findings | Citations |
| Mongolian Gerbil | Liver, Adipose Tissue, Blood | Adrenal Gland, Spleen | Distribution is similar to β-carotene and lycopene (B16060). | nih.govcambridge.org |
| Rat | Liver | Spleen, Brain | Higher bioavailability and tissue concentration compared to β-carotene; spleen shows high accumulation. | nih.govnih.govtandfonline.com |
| Cynomolgus Monkey | Blood | Brain | Preferential accumulation in blood and brain is similar to humans. | nih.gov |
| Ferret | Plasma | Lung | Dose-dependent increase in plasma and lung tissue. | nih.govnih.gov |
Enzymatic Bioconversion and Metabolite Formation
Mechanisms of Retinol (B82714) Formation from Cryptoxanthin
(+/-)-Cryptoxanthin is a provitamin A carotenoid, meaning it can be converted into retinol (vitamin A) within the body. This bioconversion is a critical enzymatic process that occurs through two primary cleavage pathways: a central cleavage and an asymmetric (or eccentric) cleavage. These pathways are catalyzed by distinct enzymes, primarily β-carotene 15,15′-monooxygenase 1 (BCMO1) and β-carotene 9′,10′-oxygenase 2 (BCO2).
The principal pathway for retinol formation from cryptoxanthin involves the enzyme β-carotene 15,15′-monooxygenase 1 (BCMO1). nih.gov BCMO1 is a non-heme iron-dependent enzyme that catalyzes the oxidative cleavage of the central 15,15′ carbon-carbon double bond of provitamin A carotenoids. nih.govresearchgate.net In the case of the asymmetric cryptoxanthin molecule, this central cleavage yields one molecule of retinal and one molecule of 3-hydroxyretinal. nih.gov The retinal can then be reduced to retinol. nih.govgoogle.comgoogle.com
This enzymatic reaction occurs predominantly in the enterocytes of the small intestine upon absorption, but BCMO1 activity is also present in other tissues, including the liver. nih.gov While BCMO1 is considered the most important enzyme for converting carotenoids to vitamin A, studies have shown that β-cryptoxanthin is a somewhat poorer substrate for BCMO1 compared to the symmetric β-carotene molecule, resulting in a slower reaction kinetic. nih.gov The enzyme has substrate specificity for carotenoids that possess at least one unsubstituted β-ionone ring, a structural feature present in β-cryptoxanthin. nih.gov
A secondary mechanism for the bioconversion of cryptoxanthin is through asymmetric cleavage by the enzyme β-carotene 9′,10′-oxygenase 2 (BCO2). nih.gov BCO2 is a mitochondrial enzyme that cleaves carotenoids eccentrically at the 9′,10′ double bond. nih.govmdpi.com This action on β-cryptoxanthin produces β-apo-10′-carotenal and 3-OH-β-apo-10′-carotenal. nih.gov The resulting apocarotenal can then potentially be cleaved by BCMO1 to yield retinal. nih.gov
The efficiency of converting cryptoxanthin and other provitamin A carotenoids into retinol is significantly influenced by genetic variations within the BCMO1 gene. mdpi.com Common single nucleotide polymorphisms (SNPs) in the BCMO1 gene have been identified in the human population and are associated with altered enzyme activity. xcode.lifetoolboxgenomics.com
Certain polymorphisms can lead to a substantial reduction in the catalytic efficiency of the BCMO1 enzyme. For instance, individuals carrying specific risk alleles for SNPs such as rs7501331 and rs12934922 have been shown to have a reduced ability to convert β-carotene into retinal by as much as 32% to 69%. toolboxgenomics.com Another SNP, rs6564851, has been associated with higher circulating levels of β-carotene and α-carotene, indicative of lower conversion activity, although it did not significantly affect plasma retinol levels in one study. nih.gov
These genetic differences result in a wide range of "converter" phenotypes, from high responders to poor converters. xcode.life Individuals with less active BCMO1 variants may have higher circulating levels of provitamin A carotenoids but may be at a greater risk for vitamin A insufficiency, particularly if their diet relies heavily on plant-based sources for their vitamin A requirements. xcode.lifetoolboxgenomics.com
| BCMO1 SNP | Allele | Reported Impact on Carotenoid Conversion | Citations |
| rs7501331 | T | Associated with a 32% to 69% reduced ability to convert β-carotene to retinal. | toolboxgenomics.com |
| rs12934922 | T | Associated with a 32% to 69% reduced ability to convert β-carotene to retinal. | toolboxgenomics.com |
| rs6564851 | G | Associated with higher plasma β-carotene and α-carotene levels, suggesting lower conversion. | nih.gov |
| rs11645428 | A | Associated with reduced catalytic activity of the BCMO1 enzyme. | toolboxgenomics.com |
Role of Carotenoid Cleavage Dioxygenases (e.g., CitCCD4) in Metabolite Generation
The generation of apocarotenoids from (+/-)-cryptoxanthin is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). oup.comnih.gov These enzymes facilitate the oxidative cleavage of carbon-carbon double bonds within the carotenoid structure. mdpi.com
In citrus fruits, the key enzyme identified in the formation of β-citraurin from β-cryptoxanthin is Carotenoid Cleavage Dioxygenase 4 (CitCCD4). nih.govsemanticscholar.orgnii.ac.jp Functional analyses have shown that the CitCCD4 enzyme exhibits high substrate specificity, effectively cleaving β-cryptoxanthin and the structurally similar xanthophyll, zeaxanthin (B1683548). nih.govnih.govresearchgate.net The enzyme specifically targets the 7,8 or 7′,8′ double bond of the β-cryptoxanthin molecule. nih.govresearchgate.netnih.gov Cleavage at the 7′,8′ position results in the formation of β-citraurin, while cleavage at the 7,8 position yields trans-β-apo-8′-carotenal. nih.govresearchgate.net Other carotenoids, such as lycopene, β-carotene, and violaxanthin, are not cleaved by the CitCCD4 enzyme, highlighting its specificity. nih.govnih.govresearchgate.net
In mammalian systems, other CCD enzymes are responsible for cryptoxanthin metabolism. These include β-carotene 15,15′ oxygenase 1 (BCO1) and β-carotene-9′,10′-oxygenase 2 (BCO2), also known as carotene-9',10'-monooxygenase (CMO2). nih.govnih.gov
BCO1 performs a central cleavage at the 15,15′ double bond, which is a critical step in the formation of retinoids (Vitamin A). nih.govnih.gov This reaction yields retinal and 3-hydroxyretinal. nih.gov
BCO2/CMO2 performs an eccentric cleavage at the 9',10' double bond. nih.govnih.gov Studies in ferrets have shown that this enzyme cleaves β-cryptoxanthin to produce apo-10'-carotenals. nih.govusda.gov However, the cleavage activity of BCO2 toward β-cryptoxanthin is reported to be lower than its activity toward other xanthophylls like zeaxanthin and lutein (B1675518). nih.govnih.gov
Another enzyme, CitCCD1, found in citrus, has also been shown to cleave β-cryptoxanthin, but at the 9-10 and 9′-10′ positions. oup.com
Characterization of Oxidative Metabolites
The enzymatic cleavage of (+/-)-cryptoxanthin by various carotenoid cleavage dioxygenases results in a range of characterized oxidative metabolites. The specific metabolites generated depend on the enzyme involved and the biological system in which the metabolism occurs.
Key oxidative metabolites identified in non-human systems include:
β-Citraurin : A C30 apocarotenoid responsible for the red pigmentation in the peel of certain citrus fruits. nih.govsemanticscholar.org It is formed via the cleavage of the 7′,8′ double bond of β-cryptoxanthin by the CitCCD4 enzyme. nih.govresearchgate.net
trans-β-Apo-8′-carotenal : A C30 apocarotenal also produced from β-cryptoxanthin in citrus, resulting from the cleavage of the 7,8 double bond by CitCCD4. nih.govresearchgate.net
3-OH-β-apo-10′-carotenal : An apocarotenal identified in studies using ferret enzymes. It is a product of the eccentric cleavage of β-cryptoxanthin at the 9',10' position by the BCO2/CMO2 enzyme. nih.gov
β-Apo-10′-carotenal : Another product resulting from the action of BCO2/CMO2 on β-cryptoxanthin in ferret models. nih.gov
3-Hydroxyretinal : A product of the central cleavage of β-cryptoxanthin at the 15,15' position by the BCO1 enzyme in mammalian systems. nih.gov
The following table summarizes the key oxidative metabolites generated from β-cryptoxanthin in various non-human biological systems.
| Metabolite | Precursor Compound | Generating Enzyme | Cleavage Position | Biological System (Non-Human) |
| β-Citraurin | (+/-)-Cryptoxanthin | CitCCD4 | 7′,8′ | Citrus Fruit (Satsuma mandarin) nih.govresearchgate.netnih.gov |
| trans-β-Apo-8′-carotenal | (+/-)-Cryptoxanthin | CitCCD4 | 7,8 | Citrus Fruit (Satsuma mandarin) nih.govresearchgate.netresearchgate.net |
| 3-OH-β-apo-10′-carotenal | (+/-)-Cryptoxanthin | BCO2 / CMO2 | 9′,10′ | Ferret nih.govusda.gov |
| β-Apo-10′-carotenal | (+/-)-Cryptoxanthin | BCO2 / CMO2 | 9′,10′ | Ferret nih.govusda.gov |
| 3-Hydroxyretinal | (+/-)-Cryptoxanthin | BCO1 | 15,15′ | Mammals nih.gov |
Excretion Pathways in Non-Human Organisms (e.g., Fecal Excretion)
Following ingestion and metabolism, (+/-)-cryptoxanthin and its metabolites are eliminated from the body through various excretion pathways. In non-human organisms, fecal excretion is a primary route for the elimination of unabsorbed carotenoids and their metabolic byproducts.
Studies in animal models provide direct evidence for this pathway. In an experiment involving mice genetically modified to lack both BCO1 and BCO2 enzymes (Bco1-/-/Bco2-/-), a single oral dose of β-cryptoxanthin resulted in its detection and quantification in feces collected over a 72-hour period. researchgate.net This demonstrates that the intact compound is excreted via the fecal route when enzymatic cleavage is absent. researchgate.net
The excretion of carotenoids is influenced by dietary factors. For instance, dietary fiber can interact with bile acids, which are necessary for the absorption of fat-soluble compounds like carotenoids. nih.gov This interaction can lead to an increase in the fecal excretion of these compounds. nih.gov While not specific to cryptoxanthin, studies in calves have shown that supplementation with β-carotene can modulate fecal immunoglobulin A (IgA) concentrations, indicating that carotenoids and their metabolic activities are closely linked to intestinal processes that culminate in fecal excretion. jst.go.jp In cats, high dietary intake of Vitamin A, a potential metabolite of cryptoxanthin, leads to increased fecal and urinary excretion of related compounds. nih.gov
Molecular Mechanisms of Biological Activity in Vitro and Non Human Animal Models
Modulation of Gene Expression
In vitro and non-human animal studies have demonstrated that (+/-)-Cryptoxanthin, commonly referred to as β-cryptoxanthin in scientific literature, exerts significant biological effects by modulating the expression of various critical genes. This regulation is central to its observed anti-inflammatory, metabolic-regulating, and anti-cancer properties.
Effects on Key Genes Involved in Metabolic Processes (e.g., SIRT1, IL-6 mRNA)
Research using animal models has highlighted the ability of β-cryptoxanthin to counteract metabolic and inflammatory dysregulation by targeting specific genes. In a study on A/J mice, nicotine (B1678760) administration was found to promote lung tumorigenesis and emphysema, which was accompanied by a significant reduction in the expression of Sirtuin 1 (SIRT1), a protein known for its role in cellular health and longevity, and an increase in interleukin-6 (IL-6) mRNA levels, a pro-inflammatory cytokine. nih.govaacrjournals.org Supplementation with β-cryptoxanthin effectively reversed these changes. nih.govaacrjournals.org It restored the nicotine-suppressed lung SIRT1 expression to normal levels and concurrently decreased the elevated lung IL-6 mRNA levels. nih.govaacrjournals.org This suggests that β-cryptoxanthin can mitigate inflammation-driven pathologies by modulating the SIRT1/IL-6 axis. nih.gov The regulation of SIRT1 is also linked to the increased transcription of Retinoic Acid Receptor-β (RAR-β), as SIRT1 can act as a co-activator for RAR-β. nih.gov
| Gene | Model System | Condition | Effect of β-Cryptoxanthin | Finding |
| SIRT1 | A/J Mice Lungs | Nicotine-induced tumorigenesis | Restoration of expression | β-cryptoxanthin supplementation restored nicotine-suppressed SIRT1 protein levels to that of the control group. nih.govaacrjournals.org |
| IL-6 mRNA | A/J Mice Lungs | Nicotine-induced tumorigenesis | Decreased expression | β-cryptoxanthin supplementation significantly decreased the elevated levels of pro-inflammatory IL-6 mRNA. nih.govaacrjournals.org |
| RAR-β mRNA | A/J Mice Lungs | Nicotine-induced tumorigenesis | Restoration of expression | The increase in SIRT1 levels was associated with the restoration of RAR-β mRNA, which had been suppressed by nicotine. nih.gov |
Regulation of Cellular Signaling Pathways (e.g., NF-κB, Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), p53 Tumor Suppressor Pathway)
β-Cryptoxanthin influences several crucial signaling pathways that govern cellular processes like inflammation, cell growth, and apoptosis. nih.govnih.gov
NF-κB Signaling Pathway : Nuclear factor-κB (NF-κB) is a key transcriptional regulator of inflammatory responses. mdpi.com Studies have shown that β-cryptoxanthin can inhibit the NF-κB signaling pathway. nih.govnih.gov For instance, in a mouse model of smoke-induced lung cancer, β-cryptoxanthin supplementation suppressed lung inflammation by reducing nuclear NF-κB. nih.gov In rodents with high-fat diet-induced insulin (B600854) resistance, β-cryptoxanthin inhibited the expression of NF-κB in both the liver and adipose tissue, which was associated with a reduction in the inflammatory marker TNF-α. nih.gov This inhibitory action on NF-κB is a key mechanism behind its anti-inflammatory effects. nih.govresearchgate.net
Retinoic Acid Receptors (RARs) : β-Cryptoxanthin can function as a natural ligand for Retinoic Acid Receptors (RARs), a type of nuclear receptor that regulates gene expression. researchgate.netresearchgate.net It can activate RARs directly, without prior conversion to retinoic acid. researchgate.net This interaction is critical for many of its biological activities. For example, the activation of RARs by β-cryptoxanthin leads to the downregulation of PPARγ transcription, which in turn suppresses the differentiation of fat cells (adipogenesis). researchgate.net Its anti-angiogenic (inhibition of new blood vessel formation) effects have also been shown to be mediated through RAR activation. nih.gov
Peroxisome Proliferator-Activated Receptors (PPARs) : PPARs are nuclear receptors that play major roles in lipid and glucose metabolism. nih.govmdpi.com β-Cryptoxanthin's interaction with the PPAR family appears to be complex and often indirect. As mentioned, it can down-regulate the expression of PPARγ through RAR activation. researchgate.net Conversely, in a study on rats fed a high-fat diet, β-cryptoxanthin enhanced the expression of PPAR-α in the liver, a subtype involved in fatty acid oxidation. nih.gov Furthermore, as a provitamin A, β-cryptoxanthin can be metabolized to retinoids, which may serve as ligands for the Retinoid X Receptor (RXR). mdpi.com Since PPARs function by forming a heterodimer with RXR, β-cryptoxanthin can indirectly influence PPAR-mediated gene expression, contributing to its beneficial effects on conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.comwikipedia.org
p53 Tumor Suppressor Pathway : The p53 gene is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in damaged cells. researchgate.netyoutube.com β-Cryptoxanthin has been shown to positively regulate the p53 pathway. nih.govnih.gov In hepatic tumor models, β-cryptoxanthin increased the levels of acetylated-p53, which is the active form of the protein. nih.gov In the A/J mouse model of lung cancer, β-cryptoxanthin supplementation restored the expression of p53 that had been suppressed by nicotine. nih.govaacrjournals.org This upregulation of p53 is a key mechanism contributing to its anti-cancer activities, including the induction of cell cycle arrest and apoptosis in cancer cells. nih.gov
Enzyme Modulation
Inhibition of Enzyme Activity Related to Osteoclastic Bone Resorption
In the context of bone metabolism, β-cryptoxanthin has demonstrated a dual-action benefit: stimulating bone formation while inhibiting bone resorption. jst.go.jpnih.gov A key part of this inhibitory effect is its modulation of enzymes crucial for osteoclast function. Osteoclasts are cells responsible for breaking down bone tissue. Studies have shown that β-cryptoxanthin suppresses the gene expression and enzyme activities of key bone resorption-related enzymes, including tartrate-resistant acid phosphatase (TRACP) and cathepsin K, in mature osteoclasts. nih.govresearchgate.net This enzymatic inhibition contributes directly to the reduction of osteoclastic activity, thereby helping to preserve bone mass. jst.go.jpjuveriente.com
Activation of PPAR Family
As detailed in section 4.1.2, β-cryptoxanthin's influence on the PPAR family is multifaceted. While it can suppress PPARγ via RAR activation in adipocytes researchgate.net, it has also been shown to activate PPAR-α in the liver of rats on a high-fat diet. nih.gov The activation of PPAR-α is significant as this receptor subtype promotes the breakdown of fatty acids, thus helping to alleviate fat accumulation in the liver. nih.gov The indirect influence via its metabolites acting on the PPAR:RXR heterodimer further underscores its role in modulating this critical metabolic pathway. mdpi.com
Cellular and Physiological Processes (In vitro and Non-Human Animal Models)
The molecular changes induced by β-cryptoxanthin translate into significant effects on various cellular and physiological processes in laboratory settings.
| Cellular/Physiological Process | Model System(s) | Observed Effect of β-Cryptoxanthin | Molecular Mechanism Implicated |
| Bone Homeostasis | In vitro bone tissue cultures; Rat models | Stimulates osteoblastic bone formation; Inhibits osteoclastic bone resorption. jst.go.jpnih.govnih.gov | Inhibition of TRACP and Cathepsin K activity; Induction of osteoclast apoptosis. nih.govresearchgate.net |
| Adipogenesis | 3T3-L1 preadipocyte cells | Suppresses differentiation into mature fat cells. researchgate.net | Activation of RARs, leading to downregulation of PPARγ transcription. researchgate.net |
| Apoptosis | Mature osteoclastic cells; Gastric and bladder cancer models | Induces programmed cell death. nih.govjst.go.jp | Upregulation of p53; Stimulation of caspase-3 gene expression. nih.govresearchgate.net |
| Angiogenesis | Human umbilical vein endothelial cells (HUVEC); In vivo mouse models | Inhibits the formation of new blood vessels, even in the presence of VEGF. nih.gov | Mediated through the Retinoic Acid Receptor (RAR). nih.gov |
| Inflammation | Rodent models of metabolic disease; Cell culture models | Suppresses the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). nih.govnih.govmdpi.com | Inhibition of the NF-κB signaling pathway. nih.govnih.gov |
| DNA Repair | Human cell lines (HeLa, Caco-2) | Enhances the rate of repair of DNA oxidation damage. nih.gov | Increased rate of removal of oxidized purines by base excision repair. nih.gov |
Promotion of Osteoblastic Differentiation
In vitro studies utilizing osteoblastic cell lines, such as MC3T3-E1, have demonstrated the capacity of (+/-)-Cryptoxanthin to stimulate various stages of bone formation. Research indicates that this compound can promote the proliferation of osteoblastic cells in subconfluent monolayers. nih.gov Furthermore, treatment with (+/-)-Cryptoxanthin has been shown to increase key biochemical markers of osteoblastic activity, including alkaline phosphatase activity, protein content, and DNA content. nih.govjuveriente.com This suggests a direct role in enhancing the functional capacity of these bone-building cells.
The molecular underpinnings of these effects involve the modulation of gene expression critical for osteoblast differentiation and function. Studies have revealed that (+/-)-Cryptoxanthin stimulates the mRNA expression of significant transcription factors and structural proteins. For instance, it has been observed to upregulate the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. nih.govnih.gov Concurrently, it enhances the expression of alpha 1 type I collagen (COL1A1), the primary structural protein of the bone matrix, and alkaline phosphatase. nih.govnih.gov The stimulatory effect on gene expression is believed to be mediated through the activation of protein kinase C (PKC) or mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov
Additionally, (+/-)-Cryptoxanthin has been found to stimulate the gene expression of bone growth factors produced by osteoblasts, such as Insulin-like Growth Factor-I (IGF-I) and Transforming Growth Factor-beta 1 (TGF-β1). nih.govjuveriente.com These factors play a crucial role in the autocrine and paracrine regulation of bone formation. The culmination of these cellular and molecular events is a notable increase in mineralization, the final step in the formation of bone tissue. nih.govnii.ac.jp
Table 1: Effects of (+/-)-Cryptoxanthin on Osteoblastic Cells (In vitro)
| Parameter | Effect | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|
| Cell Proliferation | Stimulation | - | nih.gov |
| Biochemical Markers (Alkaline Phosphatase, Protein, DNA) | Increase | - | nih.govjuveriente.com |
| Gene Expression | Upregulation | Runx2, COL1A1, Alkaline Phosphatase, IGF-I, TGF-β1 | nih.govnih.govnih.gov |
| Signaling Pathways | Activation | PKC, MAPK | nih.gov |
| Mineralization | Increase | - | nih.govnii.ac.jp |
Induction of Apoptosis in Mature Osteoclastic Cells
The molecular mechanism underlying this pro-apoptotic effect involves the modulation of key apoptosis-related genes. Research has demonstrated that (+/-)-Cryptoxanthin stimulates the expression of Caspase-3 mRNA, a critical executioner caspase in the apoptotic pathway. nih.gov The involvement of this enzyme is further supported by findings that the (+/-)-Cryptoxanthin-induced decrease in osteoclastic cells can be inhibited by a caspase-3 inhibitor. nih.gov Additionally, the expression of Apaf-1 (Apoptotic protease activating factor 1), another component of the apoptosome, is also stimulated. nih.gov
Conversely, (+/-)-Cryptoxanthin has been shown to decrease the mRNA expression of Bcl-2, an anti-apoptotic protein that functions to rescue cells from apoptosis. nih.gov The downregulation of Bcl-2, coupled with the upregulation of pro-apoptotic factors, shifts the cellular balance towards cell death. Beyond inducing apoptosis, (+/-)-Cryptoxanthin also suppresses the functional activity of osteoclasts by inhibiting the expression of key bone-resorbing enzymes, namely Tartrate-Resistant Acid Phosphatase (TRACP) and Cathepsin K. nih.gov
Table 2: Pro-Apoptotic Effects of (+/-)-Cryptoxanthin on Osteoclastic Cells (In vitro)
| Parameter | Effect | Key Molecular Targets | Reference |
|---|---|---|---|
| Osteoclast Number | Decrease | - | nih.gov |
| Apoptosis | Induction | DNA fragmentation | nih.gov |
| Pro-Apoptotic Gene Expression | Stimulation | Caspase-3, Apaf-1 | nih.govnih.gov |
| Anti-Apoptotic Gene Expression | Suppression | Bcl-2 | nih.gov |
| Bone Resorption Enzyme Expression | Suppression | TRACP, Cathepsin K | nih.gov |
Mechanistic Studies on the Suppression of Oxidative Stress and Inflammation
(+/-)-Cryptoxanthin has demonstrated significant antioxidant and anti-inflammatory properties in various in vitro and non-human animal models. Its ability to counteract oxidative stress is a key mechanism underlying its protective effects. plos.orgnih.gov Studies in animal models of nonalcoholic steatohepatitis (NASH) have shown that (+/-)-Cryptoxanthin can reduce increased levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress. plos.org This suggests that the compound may suppress cellular damage by scavenging reactive oxygen species (ROS) or by reducing their production. plos.org In ferret models exposed to cigarette smoke, (+/-)-Cryptoxanthin supplementation was found to decrease levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage. nih.gov
The anti-inflammatory actions of (+/-)-Cryptoxanthin are closely linked to its antioxidant capacity and involve the modulation of key inflammatory signaling pathways. Research has shown that it can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com This suppression is likely mediated through the inhibition of transcription factors that regulate inflammatory gene expression, including Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1). nih.govnih.gov In models of cigarette smoke-induced lung inflammation, (+/-)-Cryptoxanthin was observed to decrease the activation of NF-κB and the expression of AP-1. nih.gov Furthermore, it can suppress the expression of genes inducible by lipopolysaccharide (LPS) and/or TNF-α, indicating an ability to interfere with inflammatory signaling cascades at multiple points. plos.org
Modulation of Macrophage Subsets
The immunomodulatory effects of (+/-)-Cryptoxanthin extend to its ability to influence macrophage activity and polarization. Macrophages are key players in the inflammatory process and can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype. frontiersin.orgfrontiersin.org Evidence suggests that (+/-)-Cryptoxanthin can suppress the activation of macrophages, thereby attenuating the inflammatory response. plos.orgresearchgate.net
In animal models of NASH, a condition characterized by chronic inflammation, (+/-)-Cryptoxanthin treatment reduced the induction of markers for both M1 and M2 macrophages. plos.org More specifically, studies suggest that it can shift the balance from the pro-inflammatory M1 state to the anti-inflammatory M2 state. nih.gov This shift is crucial for resolving inflammation and promoting tissue repair. By reducing the total number of macrophages and promoting a shift towards an M2-dominant phenotype, (+/-)-Cryptoxanthin is thought to suppress inflammatory responses and insulin resistance induced by chronic inflammation. nih.gov The compound has been shown to decrease the expression of pro-inflammatory cytokines and chemokines associated with macrophage activity, including IL-1β, IL-6, Monocyte Chemoattractant Protein-1 (MCP-1), and C-X-C motif chemokine 10 (CXCL10). researchgate.net In vitro studies using the RAW264 macrophage cell line have shown that (+/-)-Cryptoxanthin can accumulate in these cells and regulate their immune function by inducing changes in the intracellular redox status. nih.gov
Control of Lipid Metabolism
(+/-)-Cryptoxanthin has been shown to play a role in the regulation of lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD). nih.gov Animal studies indicate that it can suppress fat accumulation in the liver. plos.orgresearchgate.net This effect is partly attributed to its ability to reduce oxidative stress, which is a contributing factor to hepatic fat accumulation. plos.org
The molecular mechanisms governing its influence on lipid metabolism are multifaceted. As a provitamin A carotenoid, (+/-)-Cryptoxanthin can be converted into retinoids in the body. mdpi.com Retinoids are known ligands for the Retinoid X Receptor (RXR). nih.gov RXR can form heterodimers with Peroxisome Proliferator-Activated Receptors (PPARs), which are key transcription factors that control the expression of genes involved in lipid metabolism. nih.govmdpi.com It is hypothesized that by acting as a precursor to an RXR ligand, (+/-)-Cryptoxanthin may contribute to the improvement of NAFLD pathology through a PPAR-mediated mechanism. nih.govmdpi.com
Furthermore, in vitro studies using THP-1 macrophages have shown that (+/-)-Cryptoxanthin can upregulate the expression of genes involved in retinoid uptake, transport, and metabolism. nih.gov Notably, it was found to induce the expression of sterol 27-hydroxylase (CYP27A1) via the Retinoic Acid Receptor (RAR). nih.gov CYP27A1 is an enzyme involved in cholesterol homeostasis, and its upregulation may contribute to the anti-atherogenic effects observed. nih.gov Research in BCO1/BCO2 double knockout mice, which are deficient in enzymes that cleave carotenoids, suggests that these enzymes play a role in regulating lipid and cholesterol metabolism, and their absence can lead to alterations in hepatic lipid levels. nih.gov
Advanced Analytical Methodologies in Cryptoxanthin Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of cryptoxanthin analysis, enabling its separation from a complex mixture of other carotenoids and matrix components. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the desired speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of cryptoxanthin. nih.gov The separation is typically achieved on a stationary phase, often a C18 or C30 reversed-phase column, which effectively separates carotenoids based on their polarity. The mobile phase usually consists of a mixture of organic solvents like methanol, acetonitrile, and ethyl acetate (B1210297). nih.gov
UV-Visible (UV-Vis) and Diode Array Detectors (DAD) are the most common detectors used for HPLC analysis of cryptoxanthin. mdpi.com Cryptoxanthin exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, typically around 450 nm. researchgate.net A DAD detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peak, which aids in the identification of the compound by comparing it with the spectrum of a known standard. nih.gov The quantitative determination is achieved by measuring the absorbance at the maximum wavelength and comparing it to a calibration curve generated with standards of known concentrations.
Mass Spectrometry (MS) coupled with HPLC provides a higher level of selectivity and sensitivity. The eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. This allows for the unequivocal identification of cryptoxanthin based on its molecular weight. acs.org
| Parameter | Condition/Value | Reference |
|---|---|---|
| Column | C18 or C30 reversed-phase | nih.govmdpi.com |
| Mobile Phase | Methanol/Acetonitrile/Ethyl acetate mixtures | nih.gov |
| Detection Wavelength (UV/DAD) | ~450 nm | researchgate.net |
| Ionization Technique (MS) | APCI, ESI | nih.govnih.gov |
Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. yale.edu For cryptoxanthin analysis, UHPLC methods can reduce run times from over 30 minutes to under 10 minutes without compromising the quality of the separation. The enhanced resolution is particularly beneficial for separating cryptoxanthin from its isomers and other closely related carotenoids. hmdb.ca
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of cryptoxanthin, especially in complex biological matrices like plasma and tissues. jejunu.ac.kr In LC-MS/MS, a precursor ion corresponding to the molecular weight of cryptoxanthin is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, allowing for the detection of very low concentrations of the analyte. github.io Ultra-Performance Liquid Chromatography (UPLC), a proprietary form of UHPLC, is often paired with MS for even faster and more sensitive analyses. researchgate.net
| Parameter | UHPLC/UPLC-MS Condition | Advantage |
|---|---|---|
| Column Particle Size | < 2 µm | Higher efficiency and resolution |
| Analysis Time | < 10 minutes | Increased sample throughput |
| Detection | Tandem Mass Spectrometry (MS/MS) | High sensitivity and selectivity |
| Ionization | ESI, APCI | Effective ionization of carotenoids |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" analytical technique due to the reduced use of organic solvents. fdbio-rptu.de It is well-suited for the separation of lipophilic compounds like carotenoids. SFC can offer faster separations and different selectivity compared to HPLC. The recent development of Ultra-Performance Convergence Chromatography (UPCC), a form of SFC, has further enhanced the speed and efficiency of this technique for carotenoid analysis. libretexts.org
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput at a lower cost compared to HPLC. core.ac.uk In HPTLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a glass or aluminum plate. The separation of cryptoxanthin is achieved by developing the plate with a suitable mobile phase. Quantification is performed by densitometry, which measures the absorbance or fluorescence of the separated spots. While not as widely used as HPLC for quantitative analysis, HPTLC can be a valuable tool for screening and qualitative analysis of cryptoxanthin in various samples. researchgate.net
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for the structural elucidation of cryptoxanthin and can also be used for its quantification. These techniques provide information about the molecule's structure, electronic transitions, and fragmentation patterns.
UV-Visible (UV-Vis) Spectroscopy is routinely used for both the identification and quantification of cryptoxanthin. libretexts.org The conjugated polyene chain in the cryptoxanthin molecule is responsible for its strong absorption of light in the visible range. The UV-Vis spectrum of cryptoxanthin typically shows three distinct absorption maxima, which is a characteristic feature of many carotenoids. researchgate.net The position of these maxima can be influenced by the solvent used. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to determine the precise arrangement of atoms in the cryptoxanthin molecule. nih.gov ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY and HMBC, can further aid in assigning the complex spectra and confirming the structure. yale.edu
Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of cryptoxanthin. High-resolution mass spectrometry can determine the exact mass with high accuracy, confirming the molecular formula. The fragmentation pattern of cryptoxanthin in the mass spectrometer is also characteristic and can be used for structural confirmation. acs.org Common fragmentation pathways include the loss of a water molecule from the hydroxyl group and cleavage of the polyene chain. nih.gov Atmospheric pressure chemical ionization (APCI) is a commonly used ionization technique for carotenoids in mass spectrometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural determination of organic molecules, including carotenoids like cryptoxanthin. wordpress.com It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei. wordpress.com For cryptoxanthin, ¹H-NMR and ¹³C-NMR are particularly valuable.
¹H-NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in the molecule. yale.edu The chemical shift (δ), measured in parts per million (ppm), of a proton is influenced by its local electronic environment. wordpress.com In the ¹H-NMR spectrum of β-cryptoxanthin, characteristic signals can be observed that confirm its structure. For instance, the olefinic protons along the polyene chain resonate in the 6.0–7.0 ppm region. yale.edu Protons of the methyl groups attached to the polyene chain and the β-ionone rings show distinct signals that are crucial for identification. The presence of a hydroxyl group on one of the β-rings distinguishes cryptoxanthin from β-carotene and causes a shift in the signals of nearby protons. researchgate.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish the connectivity between protons and their spatial proximity, respectively, further confirming the molecular structure. yale.edu
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in cryptoxanthin gives a distinct signal, allowing for a complete assignment of the carbon framework. The chemical shifts of the sp²-hybridized carbons in the polyene chain and the sp³-hybridized carbons in the β-ionone rings are key identifiers.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Olefinic Protons (Polyene Chain) | 6.1 - 7.0 | m |
| H-3 (adjacent to -OH) | ~4.0 | m |
| Ring Methylene Protons (e.g., H-2, H-4) | 1.5 - 2.5 | m |
| Ring Methyl Protons (gem-dimethyl) | ~1.0 - 1.2 | s |
| Chain Methyl Protons | ~1.9 - 2.0 | s |
s: singlet, m: multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI/TOF-MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI/TOF-MS) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like carotenoids. mdpi.com This high-throughput method provides high sensitivity and is capable of analyzing complex biological samples with minimal preparation. nih.gov
In a typical MALDI-TOF-MS experiment, the analyte (cryptoxanthin) is co-crystallized with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid, 9-aminoacridine) on a target plate. The matrix absorbs energy from a pulsed laser, leading to the desorption and ionization of both the matrix and the analyte molecules. The resulting ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). mdpi.com
This technique is particularly useful for:
Molecular Weight Determination: Accurately determining the molecular weight of free cryptoxanthin and its various esterified forms.
Analysis of Complex Mixtures: Identifying cryptoxanthin within complex lipid extracts from plant or animal tissues without extensive chromatographic separation. mdpi.com
High-Throughput Screening: Rapidly screening numerous samples for the presence of cryptoxanthin. nih.gov
The development of novel binary matrices has further enhanced the capabilities of MALDI-MS for analyzing pigments and lipids, overcoming issues like ion suppression and improving signal-to-noise ratios. nih.gov
| Advantage | Description |
|---|---|
| High Sensitivity | Allows for the detection of low-abundance cryptoxanthin species. |
| Speed and High Throughput | Enables rapid analysis of a large number of samples, suitable for screening studies. nih.gov |
| Soft Ionization | Minimizes fragmentation of the labile cryptoxanthin molecule, providing clear molecular ion signals. nih.gov |
| Tolerance to Contaminants | Can analyze samples with some degree of salts and buffers, simplifying sample preparation. |
| Analysis of Esters | Capable of detecting the intact molecular ions of various cryptoxanthin fatty acid esters. |
Methodological Considerations for Research Applications
Accurate and reproducible research on cryptoxanthin relies on carefully considered analytical methodologies. From the initial extraction to the final detection, each step must be optimized to ensure the integrity and quantitative accuracy of the results.
Identification and Quantification of Free and Esterified Cryptoxanthin Forms
In nature, particularly in fruits and vegetables, cryptoxanthin exists in both a free (unesterified) form and as fatty acid esters. nih.gov The esterified forms, such as cryptoxanthin laurate, myristate, and palmitate, are common. nih.gov This presents a significant analytical consideration, as methods must be able to either distinguish between these forms or provide a total concentration after converting all forms to the free analyte.
Most historical studies have utilized a saponification (alkaline hydrolysis) step to cleave the fatty acid esters, allowing for the quantification of total cryptoxanthin. nih.gov However, this approach does not provide information on the native profile of cryptoxanthin esters in the sample.
Modern analytical approaches, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), allow for the direct analysis of non-saponified extracts. lu.se This enables the separation, identification, and quantification of individual cryptoxanthin esters alongside the free form. The identification is typically confirmed by the molecular weight of the intact ester and its characteristic fragmentation pattern in MS/MS analysis. For example, β-cryptoxanthin laurate, myristate, and palmitate have been identified in fruits like papaya. nih.gov
| Fruit | β-Cryptoxanthin Ester | Content (μg/100 g) |
|---|---|---|
| Papaya | Laurate | 892 |
| Myristate | 573 | |
| Palmitate | 312 | |
| Tunisian Orange | Laurate | 8 |
Data sourced from a screening of carotenoid esters in fruits and vegetables. nih.gov
Optimization of Extraction Procedures and Solvent Systems
The extraction of cryptoxanthin from its matrix is a critical step that dictates the accuracy of quantification. As a lipophilic molecule, cryptoxanthin requires organic solvents for efficient extraction. mdpi.com The choice of solvent or solvent system is paramount and depends on the polarity of the target analyte and the nature of the sample matrix. nih.gov
Key factors in optimizing extraction include:
Solvent Polarity: Cryptoxanthin is a xanthophyll, meaning it is an oxygenated carotenoid and thus more polar than carotenes like β-carotene. nih.gov Solvents such as acetone (B3395972), ethanol (B145695), and ethyl acetate, often in combination with less polar solvents like hexane (B92381) or petroleum ether, are effective. mdpi.comresearchgate.net For instance, mixtures of hexane and ethanol have shown positive effects on extraction efficiency. ekb.eg
Extraction Method: Various techniques are employed, including traditional solid-liquid extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). mdpi.com UAE and MAE can enhance extraction efficiency by disrupting cell walls, leading to better solvent penetration and reduced extraction times and solvent consumption. mdpi.com
Saponification: As mentioned, if total cryptoxanthin is the target, a saponification step with an agent like potassium hydroxide (B78521) (KOH) is included to hydrolyze the esters. mdpi.com
Sample Matrix: The complexity of the matrix (e.g., high water content in fruits, high fat in oils) influences the choice of solvent and the need for sample pre-treatment like lyophilization. nih.gov
Response surface methodology (RSM) is often used to systematically optimize multiple extraction parameters simultaneously, such as solvent composition, temperature, time, and solvent-to-solid ratio, to maximize the yield of cryptoxanthin. researchgate.net
Strategies for Mass Spectrometry Signal Enhancement (e.g., Ammonium (B1175870) Acetate, Ammonium Formate)
In liquid chromatography-mass spectrometry (LC-MS), the ionization efficiency of carotenoids can be low, leading to poor sensitivity. Several strategies are used to enhance the signal intensity of cryptoxanthin. The choice of ionization source—such as electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), or atmospheric pressure photoionization (APPI)—is crucial, with APCI often being more effective for carotenoids than ESI. researchgate.netresearchgate.net
To further improve ionization, mobile phase modifiers or dopants are often added:
Ammonium Acetate/Formate: Adding salts like ammonium acetate to the mobile phase can promote the formation of adduct ions (e.g., [M+NH₄]⁺) or facilitate protonation ([M+H]⁺), leading to a more stable and abundant ion signal in both ESI and APCI. nih.gov
Dopants in APPI: In Atmospheric Pressure Photoionization (APPI), dopants such as acetone or toluene (B28343) can be introduced. These compounds have ionization energies that facilitate charge transfer to the analyte molecules, dramatically increasing the signal intensity. The use of dopants has been shown to enhance carotenoid signal strength by up to 178-fold. researchgate.netresearchgate.net
Validation of Analytical Methods (e.g., Limits of Detection (LOD), Limits of Quantification (LOQ))
Validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. Key validation parameters for cryptoxanthin quantification include linearity, precision, accuracy, and sensitivity. nih.gov Sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). sepscience.com
Limit of Detection (LOD): The lowest concentration of cryptoxanthin that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision. It is often calculated based on the signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). sepscience.com
Limit of Quantification (LOQ): The lowest concentration of cryptoxanthin that can be measured with an acceptable level of precision and accuracy. It is typically determined as the concentration that yields a signal-to-noise ratio of 10, or by using the formula LOQ = 10σ/S. sepscience.com
These values are crucial for determining the applicability of a method, especially when analyzing samples with trace amounts of cryptoxanthin. For example, a validated HPLC-PDA method for analyzing carotenoids in chili peppers reported specific LOD and LOQ values for β-cryptoxanthin. mdpi.comnih.gov
| Parameter | Value | Linear Range |
|---|---|---|
| Limit of Detection (LOD) | 0.020 - 0.063 mg/L | 0.1 - 50 mg/L |
| Limit of Quantification (LOQ) | 0.067 - 0.209 mg/L |
Data from a validated method for carotenoid determination in chili peppers. mdpi.comresearchgate.net
Analysis in Diverse Biological and Food Matrices (e.g., Serum, Plasma, Urine, Animal Tissues, Plant Samples)
The accurate quantification of (+/-)-Cryptoxanthin in various biological and food matrices is crucial for understanding its bioavailability, metabolism, and distribution. The complexity and diversity of these matrices necessitate the development of robust and sensitive analytical methodologies. High-performance liquid chromatography (HPLC) coupled with ultraviolet/visible (UV/Vis) or mass spectrometry (MS) detection is the most prevalent technique for cryptoxanthin analysis.
Serum and Plasma
Serum and plasma are the most common matrices for assessing the systemic levels of cryptoxanthin in humans and animals. The analysis typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate cryptoxanthin from the complex matrix before chromatographic separation.
A study detailing an advanced HPLC-MS/MS method for the simultaneous determination of carotenoids and fat-soluble vitamins in human plasma reported specific validation parameters for cryptoxanthin. nih.gov The method demonstrated high sensitivity with a limit of detection (LOD) and limit of quantification (LOQ) suitable for clinical samples. The precision of the method was evaluated through intra- and inter-day assays, with relative standard deviation (RSD) values not exceeding 15%, indicating good reproducibility. nih.gov The accuracy of the method ranged from 85.9% to 114.0%. nih.gov
Another approach for a rapid and simple assay of total plasma carotenoids utilizes spectrophotometry. This method involves an alcohol/heptane extraction of plasma, with the absorbance measured at 448 nm. neliti.com A strong linear correlation was observed between the spectrophotometric assay and HPLC analysis, with a Pearson correlation coefficient of 0.989. neliti.com The average coefficient of variation for this simpler method was found to be 6.5%. neliti.com
A comparative study on the plasma response to a single dose of dietary beta-cryptoxanthin (B190861) esters from papaya and non-esterified beta-cryptoxanthin in adult human subjects employed HPLC for the determination of non-esterified beta-cryptoxanthin in whole plasma. The identification of beta-cryptoxanthin was confirmed by liquid chromatography-atmospheric pressure chemical ionization-MS analyses. nih.gov Regardless of the dietary source, plasma beta-cryptoxanthin concentrations significantly increased, peaking between 6 to 12 hours after consumption. nih.gov
Table 1: HPLC-MS/MS Method Validation for Cryptoxanthin in Human Plasma
| Parameter | Value | Reference |
|---|---|---|
| Intra-day Precision (RSD%) | ≤ 15% | nih.gov |
| Inter-day Precision (RSD%) | ≤ 15% | nih.gov |
| Accuracy (%) | 85.9 - 114.0 | nih.gov |
Urine
The analysis of cryptoxanthin directly in urine is not a common practice, as carotenoids are not typically excreted in significant amounts in urine. However, urine analysis can be relevant for assessing metabolites or biomarkers of oxidative stress that may be influenced by cryptoxanthin levels in the body. For instance, studies have measured urinary F2-isoprostanes as markers of systemic oxidative stress in research that also quantified plasma carotenoids. nih.gov
Animal Tissues
Determining cryptoxanthin concentrations in various animal tissues is essential for understanding its distribution and storage in the body. A study on the tissue distribution of β-cryptoxanthin in Mongolian gerbils provides valuable insights. nih.govresearchgate.netresearchgate.net In this research, β-cryptoxanthin was detected in whole blood and twelve of the fourteen tissues analyzed. nih.govresearchgate.netresearchgate.net The liver was identified as the primary storage site, with adipose tissue and blood also being significant. nih.govfujifilm.com The concentrations of β-cryptoxanthin in the liver were significantly higher in groups receiving higher dietary intakes of the compound. nih.govresearchgate.netresearchgate.net
The analytical process for animal tissues generally involves homogenization, followed by solvent extraction, and often a saponification step to hydrolyze cryptoxanthin esters. The extracts are then analyzed by HPLC.
Table 2: β-Cryptoxanthin Concentration in Liver of Mongolian Gerbils with Varying Dietary Intake
| Dietary Group | β-Cryptoxanthin Concentration in Liver (μg/organ) | Reference |
|---|---|---|
| CX20 (20 μg/d) | 13.3 (sem 0.4) | nih.govresearchgate.netresearchgate.net |
| CX40 (40 μg/d) | 16.2 (sem 0.9) | nih.govresearchgate.netresearchgate.net |
| CX60 (60 μg/d) | 17.8 (sem 0.7) | nih.govresearchgate.netresearchgate.net |
Plant Samples
The analysis of cryptoxanthin in plant samples, such as fruits and vegetables, is fundamental for dietary assessment and food science research. The methodology often requires an initial sample pretreatment, including drying and grinding, followed by extraction. Saponification is a common step to hydrolyze carotenoid esters, which are prevalent in many plant matrices. mdpi.com
An HPLC-PDA method was developed for the simultaneous determination of five carotenoids, including β-cryptoxanthin, in chili peppers and their products. mdpi.com The optimal HPLC conditions included a column temperature of 30 °C and a detection wavelength of 450 nm. mdpi.com The method was validated for linearity, with the R2 coefficients for the calibration curves of the five carotenoids being greater than 0.998. mdpi.com The limits of detection (LODs) and limits of quantification (LOQs) for β-cryptoxanthin were 0.020 to 0.063 mg/L and 0.067 to 0.209 mg/L, respectively. mdpi.com The recovery rates for the five carotenoids in various chili pepper products ranged from 87.80 ± 1.26% to 103.52 ± 2.65%.
In another study focusing on soybean seeds, a reversed-phase HPLC method was developed for the simultaneous determination of several carotenoids, including β-cryptoxanthin. This method demonstrated good sensitivity, with LOD and LOQ values for β-cryptoxanthin being the lowest among the tested analytes.
Table 3: Validation Parameters of an HPLC-PDA Method for β-Cryptoxanthin in Chili Peppers
| Parameter | Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.998 | mdpi.com |
| LOD (mg/L) | 0.020 - 0.063 | mdpi.com |
| LOQ (mg/L) | 0.067 - 0.209 | mdpi.com |
| Recovery (%) | 87.80 - 103.52 |
Degradation Pathways and Stability Studies
Thermal Degradation Kinetics
The thermal degradation of cryptoxanthin, like many other carotenoids, is a significant area of study, particularly in the context of food processing and storage. The application of kinetic models helps in predicting its stability and shelf-life under various temperature conditions.
The thermal degradation of β-cryptoxanthin has been shown to be appropriately described by a first-order kinetic mechanism. researchgate.netfao.orgcsic.es This model assumes that the rate of degradation is directly proportional to the concentration of the reactant, in this case, cryptoxanthin. Studies conducted on the degradation of all-trans-β-cryptoxanthin in a model system confirmed that the process follows a first-order kinetic model. nih.gov This finding is consistent with research on carotenoid degradation in various food matrices, such as virgin olive oils and sweet potato. researchgate.netnih.gov However, it is worth noting that in some specific systems, like certain fruit juices, a second-order model was found to be a better fit for β-cryptoxanthin degradation. researchgate.net
Activation energy (Ea) is a critical parameter that indicates the sensitivity of the degradation reaction to temperature changes. A higher activation energy implies greater temperature sensitivity. The activation energy for β-cryptoxanthin degradation has been determined in various studies, though the values differ depending on the food matrix and experimental conditions. researchgate.net
In a light-induced model system, the activation energy for all-trans-β-cryptoxanthin was determined to be 33.9 kJ/mol. nih.gov In contrast, studies on juice systems reported different activation energies: 48.7 kJ/mol in a neutral model system, 96.0 kJ/mol in an acid model system, and 62.3 kJ/mol in a real juice system. researchgate.net This variability highlights the significant influence of the surrounding matrix on the stability of cryptoxanthin. researchgate.net
Table 1: Activation Energies for β-Cryptoxanthin Degradation in Various Systems
| System / Matrix | Activation Energy (Ea) in kJ/mol |
|---|---|
| Light-Induced Model System | 33.9 nih.gov |
| Neutral Model Juice System | 48.7 researchgate.net |
| Acid Model Juice System | 96.0 researchgate.net |
| Real Juice System | 62.3 researchgate.net |
Thermal processing induces both isomerization and oxidation of cryptoxanthin, leading to the formation of various degradation products. The primary mechanism involves the conversion of the more stable all-trans isomer to various cis-isomers. nih.gov Research has identified a range of degradation products, which can impact the compound's biological activity and the sensory properties of the food it is in.
Identified thermal degradation products include:
Cis-Isomers : Heat promotes the transformation from the all-trans configuration to less stable cis-isomers, such as mono-cis and di-cis-isomers. nih.govnih.gov
Keto Compounds : Oxidation can lead to the formation of keto compounds. nih.gov
Oxidation Products : General oxidation products are commonly formed during thermal degradation. nih.gov
Epoxides : The structure of carotenoids can be altered by the addition of oxygen molecules, resulting in the formation of epoxy-carotenoids. nih.gov
Apo-carotenals : Cleavage of the polyene chain can lead to the formation of apo-carotenals. nih.gov
A study utilizing HPLC-DAD-MS technologies on a model system containing β-cryptoxanthin detected a total of 29 geometrical isomers and four oxidation products, which included all-trans-isomers, keto compounds, mono-cis-isomers, and di-cis-isomers. nih.gov
Temperature is a critical factor affecting the stability of cryptoxanthin. As temperature increases, the rate of degradation accelerates. cabidigitallibrary.org This increased degradation is accompanied by isomerization, where the all-trans form converts to various cis-isomers. nih.gov The thermal stability of cryptoxanthin is generally considered to be lower than that of other carotenoids like lutein (B1675518) and zeaxanthin (B1683548), but higher than that of β-carotene in certain systems. researchgate.netnih.gov For instance, in one study, the order of degradation rate constants was found to be kβ-carotene > kβ-cryptoxanthin > klutein > kzeaxanthin. nih.gov In tomato juice, however, β-cryptoxanthin showed a higher degree of thermal resistance than lycopene (B16060), zeaxanthin, and β-carotene. researchgate.net
Factors Influencing Cryptoxanthin Stability
Cryptoxanthin's structure, characterized by a long system of conjugated double bonds, makes it highly susceptible to degradation from various environmental factors. nih.govnih.gov This chemical instability is a major challenge in preserving its content in foods and other products. nih.gov
Several factors can induce the degradation of cryptoxanthin, primarily through oxidation and isomerization pathways. nih.govtandfonline.comresearchgate.net
Light : Exposure to light can cause photo-oxidation and isomerization of cryptoxanthin, leading to a loss of its biological activity. nih.govnih.gov
Oxygen : The presence of oxygen is a key factor in the oxidative degradation of cryptoxanthin. nih.govnih.gov Thermal degradation, in particular, is significantly increased in the presence of oxygen. researchgate.net The polyene chain is susceptible to attack by oxygen and radical species, leading to the formation of various oxidation products. nih.gov
Acids : Acidic conditions can accelerate the degradation of cryptoxanthin. nih.govnih.gov The presence of acid can catalyze isomerization and the formation of epoxides.
Metal Ions : Transition metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the degradation of carotenoids like cryptoxanthin. nih.govnih.govclemson.edu They can facilitate the formation of free radicals, which in turn attack the carotenoid molecule. nih.gov
Influence of Food Matrix and Processing Techniques (e.g., Cooking, Drying, Fermentation)
The stability of cryptoxanthin is significantly influenced by the food matrix in which it is present and the processing techniques applied. Factors such as heat, light, and oxygen can lead to isomerization and oxidation, which in turn reduces its concentration and potential bioactivity. researchgate.net
Cooking: Thermal processing can have variable effects on cryptoxanthin content, depending on the method, duration, and temperature. gastronomyresearch.com Milder and shorter cooking methods may improve the bioaccessibility of cryptoxanthin by disrupting cell walls and breaking down protein-carotenoid complexes. nih.gov However, prolonged or harsh cooking methods often lead to significant degradation. nih.gov
In a study on biofortified maize, boiling whole-grain maize into a porridge resulted in the highest retention of carotenoids (112%), suggesting an increased extractability from the matrix. researchgate.net Conversely, deep-frying the maize led to the lowest retention rates, between 67% and 78%. researchgate.net For β-cryptoxanthin-enhanced eggs, scrambling resulted in the lowest retention (84–86%), while other methods like frying, boiling, and microwaving showed higher retention. researchgate.net The thermal degradation of cryptoxanthin in tomato juice was found to be less pronounced compared to other carotenoids like lycopene, zeaxanthin, and β-carotene. researchgate.net
Table 1: Retention of Carotenoids in Biofortified Maize and β-Cryptoxanthin-Enhanced Eggs After Various Cooking Methods
| Food Product | Cooking Method | Carotenoid Retention Rate (%) | Source |
|---|---|---|---|
| Whole-grain maize | Boiling (porridge) | 112% | researchgate.net |
| Maize | Deep-frying | 67-78% | researchgate.net |
| β-Cryptoxanthin-enhanced eggs | Scrambling | 84-86% | researchgate.net |
Drying: Drying processes, which are crucial for extending the shelf life of many food products, can also impact cryptoxanthin stability. The method and temperature of drying are critical variables. In a study on maize grains, the concentration of β-cryptoxanthin was not significantly altered by the drying process, regardless of the initial moisture content of the grains. cabidigitallibrary.org This suggests a higher stability for cryptoxanthin compared to other carotenoids like xanthophylls and carotenes, which showed greater decreases after drying. cabidigitallibrary.org However, another study on pumpkin slices using microwave-vacuum drying indicated that the degradation of cryptoxanthin followed first-order reaction kinetics, with the rate of degradation being proportional to the drying temperature. tandfonline.com Different drying methods, such as hot-air drying and vacuum drying, have been shown to yield high retention of carotenoids in Gac peel when optimal temperatures are used. nih.gov
Table 2: Effect of Drying Methods on Carotenoid Content in Various Vegetables
| Vegetable | Drying Method | Effect on Carotenoid Content | Source |
|---|---|---|---|
| Pumpkin | Cabinet hot air dryer | Major loss of β-carotene, α-carotene, and lutein (>50%) | e3s-conferences.orge3s-conferences.org |
| Carrot | Cabinet hot air dryer | Carotenoids were greatly retained | e3s-conferences.orge3s-conferences.org |
| Chinese kale | Cabinet hot air dryer | Little effect on carotenoid content | e3s-conferences.orge3s-conferences.org |
| Long coriander | Cabinet hot air dryer | Carotenoids were greatly retained | e3s-conferences.orge3s-conferences.org |
Fermentation: Fermentation is another processing technique that can alter the carotenoid profile of foods. Lactic acid fermentation, for instance, has been noted to preserve β-carotene more effectively than other methods like blanching or drying. nih.gov The process can increase the release and solubility of carotenoids. nih.gov While specific detailed studies on the effect of fermentation on cryptoxanthin are limited, the general findings for carotenoids suggest that fermentation could be a method to enhance the stability and content of bioactive compounds in plant-based foods. nih.gov For example, the fermentation of a mixture of sea buckthorn and apple juices using various lactic acid bacteria strains was studied for its effect on bioactive compounds. nih.gov
Comparative Stability of Free vs. Esterified Forms of Cryptoxanthin
In nature, particularly in fruits and vegetables, cryptoxanthin exists in both a free form and as fatty acid esters. researchgate.net Research indicates that the esterification of the hydroxyl group with fatty acids significantly enhances the thermal stability of the molecule. researchgate.net
A study comparing the stability of free β-cryptoxanthin (FCX) with its laurate (CXL), myristate (CXM), and palmitate (CXP) esters demonstrated that all the esterified forms were more stable against heat than the free form. researchgate.net This increased stability of esterified xanthophylls has been observed in various plant tissues and is attributed to the protection conferred by the fatty acid chain. researchgate.net Esterified carotenoids from chili peppers, for example, were found to be more stable during thermal treatment and storage than their non-esterified counterparts. researchgate.net
While esterification enhances thermal stability, it does not appear to significantly alter the antioxidant activity of β-cryptoxanthin. researchgate.net Studies suggest that the bioavailability of free and esterified β-cryptoxanthin is comparable, indicating the presence of an effective enzymatic system in the human body capable of cleaving various β-cryptoxanthin esters. nih.govcambridge.org It has been noted that dietary xanthophylls are often ingested in higher proportions as ester forms, which have been described as having higher bioavailability and a greater conversion rate to retinol (B82714). mdpi.com
Isomerization Studies
The conjugated double bond system in the polyene chain of cryptoxanthin makes it susceptible to geometrical isomerization, primarily from the all-trans configuration to various cis isomers. nih.govresearchgate.net This transformation can be induced by exposure to heat, light, and acids during processing and storage. researchgate.netmdpi.com The distinction between these geometrical isomers is important as they can differ in their bioavailability and biological actions. nih.gov
Characterization of Geometrical Isomers Formed During Processing and Storage
The most stable and common form of cryptoxanthin found in nature is the all-trans isomer. However, food processing and storage can lead to the formation of several cis isomers. mdpi.com In human plasma, alongside all-trans-α-cryptoxanthin and all-trans-β-cryptoxanthin, various other structural and geometrical isomers have been identified. nih.govresearchgate.net
LC-(APCI)MS (Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry) is a key analytical technique used to identify and characterize these isomers. nih.gov For instance, in citrus fruits, the dominant structural isomers are β-cryptoxanthin and zeinoxanthin (B1232132) (α-cryptoxanthin). nih.gov Studies have also tentatively identified and quantified isomers such as 13-cis-lutein and 13-cis-zeaxanthin in human plasma and certain foods, indicating that isomerization is a common phenomenon for xanthophylls. nih.govresearchgate.net The formation of cis isomers generally results in a molecule that is thermodynamically less stable than its trans counterpart. mdpi.com The process of isomerization is considered a primary step in the oxidative degradation of carotenoids. cirad.fr
Comparative Biochemical and Ecological Studies
Intra-Carotenoid Family Comparisons
Within the carotenoid family, cryptoxanthin distinguishes itself through its superior bioavailability and distinct mechanistic actions when compared to its structural relatives.
A substantial body of research indicates that β-cryptoxanthin has a markedly higher apparent bioavailability compared to other major dietary carotenoids, particularly the carotenes. nih.govnih.gov
Several factors contribute to this enhanced absorption:
Molecular Polarity: Cryptoxanthin is a xanthophyll, a class of carotenoids containing oxygen, which makes it more hydrophilic (polar) than carotenes like β-carotene, α-carotene, and lycopene (B16060). nih.gov This increased polarity is believed to improve its positioning within mixed micelles in the intestine, making it more accessible for uptake by intestinal cells. nih.gov Generally, the more polar xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), are better absorbed than the non-polar carotenes. nih.gov
Intestinal Transport: Absorption into intestinal cells is facilitated by specific transporters. The scavenger receptor class B type 1 (SR-B1) shows a preferential uptake of xanthophylls, including cryptoxanthin and lutein, over carotenes. nih.gov
Food Matrix: The food source significantly impacts absorption. For instance, cryptoxanthin bioavailability is 1.8 times higher from pasteurized orange juice than from fresh oranges, likely due to the breakdown of the food matrix during processing. mdpi.com
Studies comparing blood concentrations after consumption of carotenoid-rich foods have quantified this difference. One analysis found that consuming comparable amounts of cryptoxanthin-rich foods led to 725% greater plasma concentrations of cryptoxanthin than β-carotene from β-carotene-rich foods. nih.gov Another major study reported 686% higher blood concentrations of β-cryptoxanthin compared to β-carotene. mdpi.com
Interactive Table: Apparent Bioavailability Comparison of Major Carotenoids Below is an interactive table summarizing the relative bioavailability of cryptoxanthin compared to other common carotenoids based on human studies.
| Carotenoid | Class | Relative Bioavailability Index (β-carotene = 1.0) | Key Bioavailability Factors |
|---|---|---|---|
| β-Cryptoxanthin | Xanthophyll | ~7.0 - 8.0 | High polarity; Preferential SR-B1 transport |
| Lutein | Xanthophyll | Higher than β-carotene | High polarity; Preferential SR-B1 transport |
| Zeaxanthin | Xanthophyll | Higher than β-carotene | High polarity; Preferential SR-B1 transport |
| α-Carotene | Carotene | ~1.5 | Lower polarity |
| β-Carotene | Carotene | 1.0 (Reference) | Lower polarity |
| Lycopene | Carotene | Lower than β-carotene | Very low polarity; Crystalline structure in food |
While both cryptoxanthin and lycopene are potent phytochemicals found abundantly in human plasma, their functional roles and molecular targets show both overlap and divergence. seiken-site.or.jp
Shared Mechanisms: Initial research focused on the antioxidant properties of carotenoids. While lycopene is regarded as one of the most potent singlet oxygen quenchers, both it and cryptoxanthin contribute to cellular antioxidant defenses. nih.gov However, their biological significance extends beyond this role. Studies have revealed that both carotenoids and their metabolites can modulate key signaling pathways involved in cell regulation and cancer prevention. nih.gov Shared molecular targets include:
NF-κB Signaling Pathway: Both can influence this pathway, which is central to inflammation. nih.gov
RAR/PPARs Signaling: Both interact with Retinoic Acid Receptors and Peroxisome Proliferator-Activated Receptors, which are nuclear receptors that regulate gene expression. nih.gov
SIRT1 and p53 Pathways: Both have been shown to affect these pathways, which are critical in processes like aging and tumor suppression. nih.gov
Distinct Functional Roles: The most fundamental difference lies in their relationship with vitamin A.
β-Cryptoxanthin is a provitamin A carotenoid, meaning the mammalian body can convert it into retinol (B82714). nih.gov This function is crucial for vision, immune function, and cellular differentiation.
Lycopene is a non-provitamin A carotenoid, as its acyclic structure lacks the β-ionone ring necessary for conversion to retinol. nih.gov
Despite this, their functional roles show some nuanced distinctions. For example, some research points to β-cryptoxanthin having a specific role in regulating lipid metabolism, while lycopene's primary function is often highlighted as neutralizing reactive oxygen species. A comparative study in the nematode C. elegans found that β-cryptoxanthin exerted a stronger effect on fat reduction and oxidative stress response than both lycopene and β-carotene.
Interactive Table: Functional and Mechanistic Comparison This interactive table compares the key attributes of β-cryptoxanthin and lycopene.
| Feature | β-Cryptoxanthin | Lycopene |
|---|---|---|
| Carotenoid Class | Xanthophyll (oxygenated) | Carotene (hydrocarbon) |
| Provitamin A Activity | Yes | No |
| Primary Cited Role | Provitamin A source; Lipid metabolism regulation | Antioxidant; Neutralizes reactive oxygen species |
| Cleavage Enzyme | Primarily BCO1 (central); also BCO2 (eccentric) nih.gov | Preferentially BCO2 (eccentric) nih.gov |
| Shared Signaling Pathways | NF-κB, RAR/PPARs, SIRT1, p53 nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying cryptoxanthin isomers (e.g., free vs. esterified forms) in plant and biological samples?
To quantify cryptoxanthin isomers, high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is the gold standard. For plant samples, the distribution of free and esterified forms depends on species and environmental factors, necessitating saponification steps to hydrolyze esters before analysis. Normal-phase HPLC effectively separates carotenoids like α- and β-cryptoxanthin, while reverse-phase systems are better suited for esterified forms . Validation using reference standards and internal controls (e.g., α-tocopherol) is critical to avoid spectral overlap .
Q. How does the bioavailability of cryptoxanthin compare to other carotenoids in human dietary studies?
β-Cryptoxanthin exhibits higher bioavailability than β-carotene and lycopene in humans, partly due to its efficient micellarization during digestion. Studies using canned citrus fruit meals demonstrated significant increases in plasma β-cryptoxanthin levels, whereas β-carotene and lycopene remained unchanged. Bioavailability is influenced by food matrix, lipid content, and individual metabolic factors, requiring crossover trial designs with standardized diets to control variables .
Q. What experimental models are suitable for studying cryptoxanthin’s antioxidant effects in vitro?
Cell lines such as HepG2 (liver) and Caco-2 (intestinal) are commonly used to assess antioxidant activity via assays like DPPH radical scavenging and lipid peroxidation inhibition. For mechanistic studies, gene expression profiling (e.g., Nrf2 pathway activation) and redox-sensitive fluorescent probes (e.g., DCFH-DA) provide quantitative data. Dose-response curves should account for cryptoxanthin’s biphasic effects, where low doses may act as antioxidants but high doses could induce pro-oxidant activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in epidemiological data linking cryptoxanthin intake to cancer risk reduction, particularly in smokers?
Conflicting results (e.g., reduced lung cancer risk in smokers vs. null effects) arise from confounding variables like smoking intensity and genetic polymorphisms (e.g., CYP1A1). Mendelian randomization studies can mitigate bias by leveraging genetic variants as proxies for cryptoxanthin exposure. Additionally, stratified analyses by smoking status and adjustment for oxidative stress biomarkers (e.g., 8-OHdG) are essential. Meta-analyses should prioritize cohort studies over case-control designs to minimize recall bias .
Q. What molecular mechanisms underlie cryptoxanthin’s dual role in cell cycle arrest and apoptosis in leukemia models?
In K-562 leukemia cells, cryptoxanthin induces G2/M arrest via tubulin polymerization disruption, while caspase-3/9 activation drives apoptosis in CRL-2724 cells. Mechanistic studies require flow cytometry for cell cycle profiling and Western blotting for apoptosis markers (e.g., PARP cleavage). Differential effects may stem from BCR-ABL fusion gene expression in K-562, necessitating siRNA knockdown experiments to validate pathway specificity .
Q. How does cryptoxanthin modulate macrophage polarization in non-alcoholic steatohepatitis (NASH) models, and what are the implications for experimental design?
Cryptoxanthin promotes M2 macrophage polarization via IL-4/STAT6 signaling, reducing hepatic inflammation in NASH. Experimental workflows should include:
- In vitro : Bone marrow-derived macrophages treated with cryptoxanthin and LPS/IFN-γ (M1) or IL-4 (M2), followed by qPCR for Arg1 and iNOS.
- In vivo : C57BL/6J mice fed a choline-deficient, L-amino acid-defined diet, with hepatic gene expression analyzed via RNA-seq and Ingenuity Pathway Analysis (IPA).
Tissue-specific accumulation of cryptoxanthin in the liver must be confirmed via HPLC .
Q. What strategies are recommended for reconciling discrepancies in cryptoxanthin’s effects across in vitro and in vivo cancer models?
Discrepancies often arise from differences in metabolite formation (e.g., retinol vs. intact cryptoxanthin) and tumor microenvironment interactions. Orthotopic xenograft models, where cancer cells are implanted in organ-matched sites, improve translational relevance. Pharmacokinetic studies measuring cryptoxanthin and its metabolites in plasma and tissues are critical. Co-culture systems incorporating stromal cells (e.g., fibroblasts) can mimic in vivo conditions .
Methodological Guidance
Q. How should researchers design animal studies to evaluate cryptoxanthin’s anti-inflammatory effects without confounding dietary variables?
- Use pair-fed controls to ensure caloric intake equivalence.
- Administer cryptoxanthin via oral gavage with lipid vehicles (e.g., olive oil) to standardize absorption.
- Measure hepatic and serum cryptoxanthin levels post-sacrifice using HPLC, normalized to organ weight.
- Include endpoints like plasma TNF-α and liver histopathology (e.g., H&E staining for inflammatory foci) .
Q. What statistical approaches are optimal for analyzing cryptoxanthin’s dose-dependent effects in heterogeneous cell populations?
Non-linear regression models (e.g., sigmoidal dose-response) with bootstrapping are preferred over ANOVA for dose-response data. For single-cell heterogeneity, flow cytometry combined with t-SNE clustering can identify subpopulations with divergent cryptoxanthin sensitivity. Bayesian hierarchical models account for batch effects in multi-laboratory studies .
Q. How can researchers address the instability of cryptoxanthin during sample storage and processing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
